molecular formula C16H15ClF2N2O4S B11132004 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide

Cat. No.: B11132004
M. Wt: 404.8 g/mol
InChI Key: VJEBHRFSXCKGOX-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing alaninamides and related organic molecules with comparable structures.

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15ClF2N2O4S

Molecular Weight

404.8 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)propanamide

InChI

InChI=1S/C16H15ClF2N2O4S/c1-9(16(22)20-14-5-3-10(18)7-13(14)19)21-26(23,24)11-4-6-15(25-2)12(17)8-11/h3-9,21H,1-2H3,(H,20,22)

InChI Key

VJEBHRFSXCKGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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